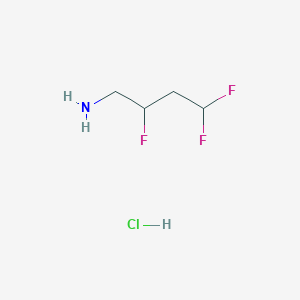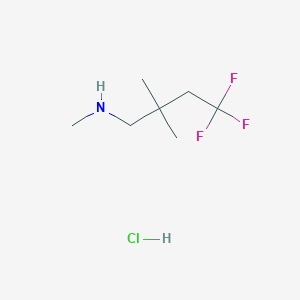
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Vue d'ensemble
Description
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine (DCF) is an organic compound with a wide range of applications in scientific research. DCF has been used in various fields, including as a reagent in organic synthesis, as a biocatalyst, and as a drug target. DCF has many advantages and limitations for lab experiments, and its mechanism of action is of great interest to scientists. In
Applications De Recherche Scientifique
Electrophilic Amination and Fluorine Atom Removal
The electrophilic amination process involving diazenes demonstrates a method for substituting fluorine atoms with amino groups in phenolic compounds. This process, applicable to fluorophenols, involves mild reaction conditions and highlights the versatility of fluoroethanamines in chemical synthesis (Bombek et al., 2004).
Chiral Derivatizing Agent
2-Fluoro-2-phenyl-1-aminoethane, closely related to the compound , has been synthesized and used as a chiral derivatizing agent. The separation of enantiomers and determination of their absolute configurations highlight its application in stereochemical studies and its potential utility in the development of chiral pharmaceuticals (Hamman, 1989).
Marfey's Reagent Application
Though not directly related to the compound of interest, the application of Marfey's reagent (FDAA) for the separation of enantiomeric isomers of amino acids and amine compounds illustrates the broader context of research involving fluoroethanamines. This includes their use in pre-column derivatization techniques for analyzing amino acids and peptides, underlining the relevance of fluoroethanamines in analytical chemistry (B'hymer et al., 2003).
Fluorescence-based Sensing
Amine-reactive dyes, including those based on fluoroethanamine structures, are crucial for the sensing of amines and the labeling of biomolecules. The significant changes in emission spectra and intensity upon conjugation demonstrate their importance in bioanalytical applications, such as the detection of food spoilage and the staining of proteins for electrophoretic analysis (Jeon et al., 2020).
Protein Tyrosine Kinase Inhibition
Compounds structurally similar to 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine have been evaluated as inhibitors of protein tyrosine kinases, with selectivity towards c-Src. This research points to the potential therapeutic applications of fluoroethanamines in developing new treatments for diseases mediated by protein tyrosine kinases (Thompson et al., 2000).
Ratiometric Fluorescent Sensors for Zn2+
The development of ratiometric Zn(2+) sensors employing a hybrid fluorescein and rhodamine fluorophore showcases the application of fluoroethanamines in the creation of fluorescent probes. These sensors, including RF1 and RF2, demonstrate the utility of such compounds in bioimaging and the detection of metal ions in biological systems (Burdette & Lippard, 2002).
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKYJPHZUXRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



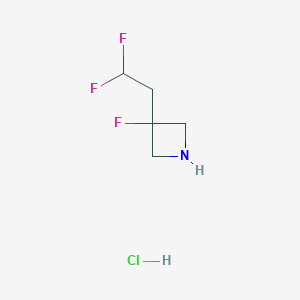
![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)
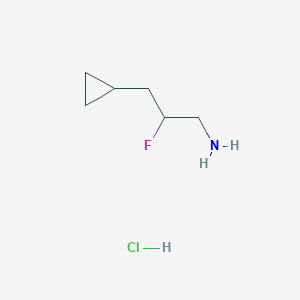


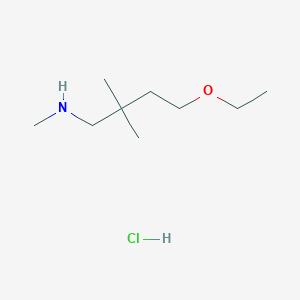
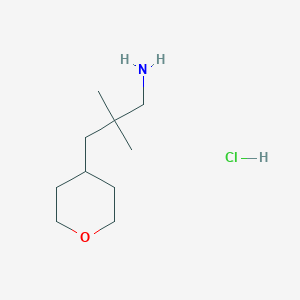

![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)

